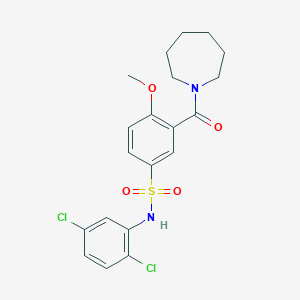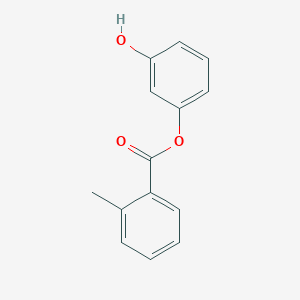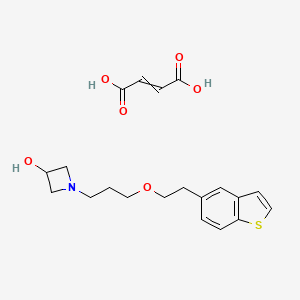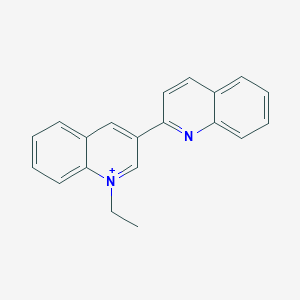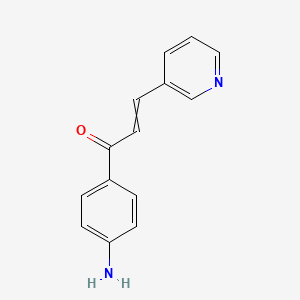![molecular formula C12H14BrN3O2 B12470708 3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B12470708.png)
3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione is a chemical compound with a unique structure that includes a bromophenyl group and an imidazolidine-2,4-dione core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 3-bromophenylamine with 5,5-dimethylhydantoin. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the bromination and chlorination of 5,5-dimethylhydantoin, followed by purification steps to isolate the final product .
化学反応の分析
Types of Reactions
3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolidine-2,4-dione compounds .
科学的研究の応用
3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group plays a crucial role in binding to the target site, while the imidazolidine-2,4-dione core modulates the compound’s activity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
類似化合物との比較
Similar Compounds
- Bromochloro-5,5-dimethylimidazolidine-2,4-dione
- 1,3-Dibromo-5,5-dimethylhydantoin
- 1,3-Diiodo-5,5-dimethylhydantoin
Uniqueness
3-{[(3-Bromophenyl)amino]methyl}-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group enhances its reactivity and potential for interaction with biological targets, setting it apart from other similar compounds .
特性
分子式 |
C12H14BrN3O2 |
|---|---|
分子量 |
312.16 g/mol |
IUPAC名 |
3-[(3-bromoanilino)methyl]-5,5-dimethylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2)10(17)16(11(18)15-12)7-14-9-5-3-4-8(13)6-9/h3-6,14H,7H2,1-2H3,(H,15,18) |
InChIキー |
WXJZQTWNYVNNKQ-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CNC2=CC(=CC=C2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12470635.png)
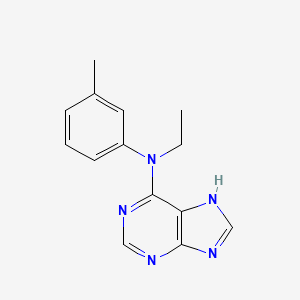
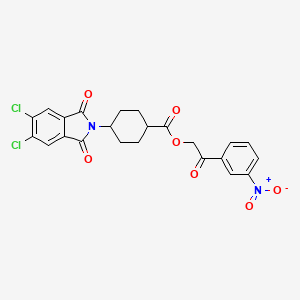
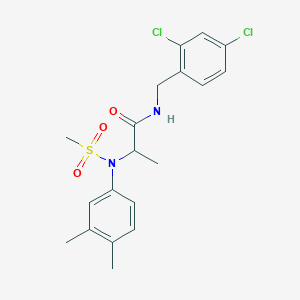
![3-Oxo-3-[4-(3-phenylprop-2-enyl)piperazin-1-yl]propanenitrile](/img/structure/B12470676.png)
![(2E)-3-{4-methoxy-3-[(3-nitropyrazol-1-yl)methyl]phenyl}prop-2-enoic acid](/img/structure/B12470681.png)

![Methyl 2-{[(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B12470686.png)
![4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12470690.png)
